molecular formula C16H9Cl2NO3 B2783695 N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 476298-52-9

N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2783695
CAS No.: 476298-52-9
M. Wt: 334.15
InChI Key: YVRZDSDSMGGGSL-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and substituted with a 3,5-dichlorophenyl group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-hydroxycoumarin in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia or an amine to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]oxazol-2-amine
  • 3,5-dichlorophenyl isocyanate

Uniqueness

N-(3,5-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher potency in certain applications .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-9-5-10(18)7-11(6-9)19-16(21)15-8-13(20)12-3-1-2-4-14(12)22-15/h1-8H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRZDSDSMGGGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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